molecular formula C16H23ClN2O B2804703 (E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide CAS No. 2411324-33-7

(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2804703
CAS RN: 2411324-33-7
M. Wt: 294.82
InChI Key: NDAZXJRHVLSEND-AATRIKPKSA-N
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Description

(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide, also known as Clomiphene or Clomid, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a non-steroidal compound that is structurally similar to estrogen, but it has both agonist and antagonist properties depending on the target tissue. Clomiphene has been extensively studied for its potential therapeutic applications in various fields, including reproductive medicine, oncology, and neurology.

Mechanism of Action

(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide acts as a SERM by binding to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. In the hypothalamus, clomiphene blocks estrogen feedback, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion and subsequent stimulation of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release from the pituitary gland. This results in follicular development and ovulation in women and increased testosterone production in men. In the ovaries, clomiphene competes with estrogen for binding to the receptors, leading to an increase in FSH and LH receptor expression and subsequent follicular growth and ovulation.
Biochemical and physiological effects:
(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide has a number of biochemical and physiological effects, depending on the target tissue. In the hypothalamus, it increases GnRH secretion and subsequent FSH and LH release, leading to ovulation and increased testosterone production. In the ovaries, it stimulates follicular growth and ovulation. In breast tissue, it can act as an antagonist, blocking estrogen receptor signaling and inhibiting tumor growth. In bone tissue, it can act as an agonist, promoting bone mineralization and preventing osteoporosis.

Advantages and Limitations for Lab Experiments

(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide has a number of advantages for laboratory experiments, including its well-established pharmacology and safety profile, as well as its ability to selectively modulate estrogen receptor signaling. However, it also has some limitations, including its potential for non-specific effects, such as off-target binding and toxicity, as well as its relatively short half-life and variable pharmacokinetics.

Future Directions

There are a number of future directions for research on clomiphene, including its potential applications in other fields, such as cardiology, endocrinology, and psychiatry. It may also be useful for investigating the role of estrogen receptor signaling in various physiological and pathological processes, as well as for developing new SERMs with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of clomiphene and its potential limitations and side effects.

Synthesis Methods

(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenyl-α-(2-pyridylmethoxy) propionitrile, which is then reacted with methylmagnesium bromide to form (E)-N-[2-(4-chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide. Other methods involve the condensation of 4-chloroaniline with α,α-diethyl-2-oxo-1-pyrrolidineacetamide or the reaction of 4-chlorophenylhydrazine with 2-(2-chloroethoxy)ethyl acetoacetate.

Scientific Research Applications

(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential applications in various scientific fields. In reproductive medicine, it is commonly used to induce ovulation in women with infertility due to anovulation or polycystic ovary syndrome. It has also been used to increase sperm count and motility in men with infertility. In oncology, clomiphene has been shown to have anti-tumor effects in breast cancer and ovarian cancer by inhibiting estrogen receptor signaling. In neurology, it has been investigated for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-16(2,13-7-9-14(17)10-8-13)12-18-15(20)6-5-11-19(3)4/h5-10H,11-12H2,1-4H3,(H,18,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZXJRHVLSEND-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=CCN(C)C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)/C=C/CN(C)C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(4-chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

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